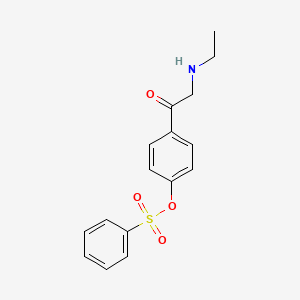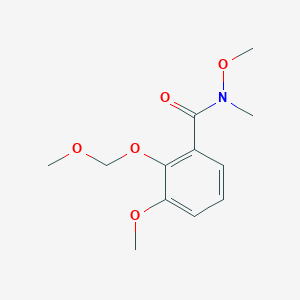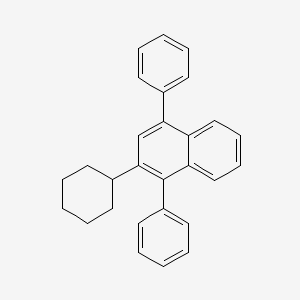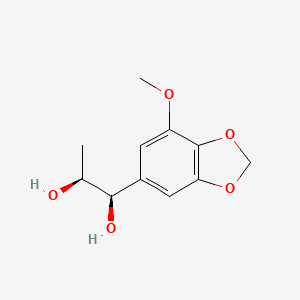
2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol is a heterocyclic compound that contains sulfur and nitrogen atoms within its ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol typically involves the reaction of primary allylamines with aryl isothiocyanates. This reaction proceeds via sequential thiourea formation and intramolecular sulfa-Michael reaction in a one-pot process . The reaction conditions often include the use of solvents such as ethanol and the presence of a base like triethylamine to facilitate the reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions: 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the thiadiazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.
作用機序
The mechanism of action of 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol involves its interaction with various molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to biological effects. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
1,3,4-Thiadiazole Derivatives: These compounds share a similar thiadiazine ring structure and exhibit comparable biological activities.
Thiazole Derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structure and have diverse biological activities.
Uniqueness: 2-Amino-6-phenyl-5,6-dihydro-4H-1,3,4-thiadiazine-6-thiol is unique due to its specific substitution pattern and the presence of both amino and thiol functional groups. This combination of features contributes to its distinct chemical reactivity and potential biological activities.
特性
CAS番号 |
877168-25-7 |
|---|---|
分子式 |
C9H11N3S2 |
分子量 |
225.3 g/mol |
IUPAC名 |
2-amino-6-phenyl-4,5-dihydro-1,3,4-thiadiazine-6-thiol |
InChI |
InChI=1S/C9H11N3S2/c10-8-12-11-6-9(13,14-8)7-4-2-1-3-5-7/h1-5,11,13H,6H2,(H2,10,12) |
InChIキー |
AMGJXODKYMQEJY-UHFFFAOYSA-N |
正規SMILES |
C1C(SC(=NN1)N)(C2=CC=CC=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-[6-(trifluoromethyl)-1H-indol-3-yl]prop-2-enal](/img/structure/B14183026.png)
![N-[2-(5-Chloro-2-methylpyridin-4-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14183027.png)

![Dichlorobis[2-(phenylethynyl)phenyl]silane](/img/structure/B14183041.png)



![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-6-carbonitrile](/img/structure/B14183052.png)

![Bis(4-{[4-(tridecyloxy)benzoyl]oxy}phenyl) heptanedioate](/img/structure/B14183068.png)
![(1R,5R)-1-(2,5-Dimethylbenzene-1-sulfonyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B14183073.png)
![N-[3-(2,4-dichlorophenoxy)pyridin-4-yl]methanesulfonamide](/img/structure/B14183075.png)

